N-(2-{[(4-chlorophenoxy)acetyl]amino}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
Description
N-(2-{[(4-Chlorophenoxy)acetyl]amino}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a synthetic small molecule featuring a pyrrolidine-3-carboxamide core substituted with a 4-chlorophenoxy acetyl group and a phenyl ring. This compound is structurally characterized by its:
- 5-oxo-pyrrolidine backbone, which confers conformational rigidity.
- Ethylamino linker, connecting the pyrrolidine core to the acetyl group.
Synthetic routes for related compounds (e.g., intermediates like 2-(4-chlorophenoxy)acetohydrazide) involve nucleophilic substitution and cyclization steps, often optimized via microwave-assisted methods to improve yields and reduce reaction times . While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs exhibit diverse biological activities, including antiviral and antimalarial properties .
Properties
Molecular Formula |
C21H22ClN3O4 |
|---|---|
Molecular Weight |
415.9 g/mol |
IUPAC Name |
N-[2-[[2-(4-chlorophenoxy)acetyl]amino]ethyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H22ClN3O4/c22-16-6-8-18(9-7-16)29-14-19(26)23-10-11-24-21(28)15-12-20(27)25(13-15)17-4-2-1-3-5-17/h1-9,15H,10-14H2,(H,23,26)(H,24,28) |
InChI Key |
PNLFXOBVJUAZTI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NCCNC(=O)COC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
- 4-CPA is synthesized through a series of reactions:
Condensation: Phenol reacts with 15% sodium hydroxide solution to form phenyl acetate.
Chlorination: Phenyl acetate is then chlorinated to yield 4-CPA.
- The detailed steps involve neutralization, heating, reflux, and crystallization .
Chemical Reactions Analysis
- 4-CPA undergoes various reactions:
Esterification: Formation of phenyl acetate from phenol and acetic acid.
Chlorination: Introduction of chlorine atoms to phenyl acetate.
- Common reagents include sodium hydroxide, hydrochloric acid, and iodine .
Scientific Research Applications
Mechanism of Action
- 4-CPA’s effects are mediated through specific molecular targets and pathways.
- Further research is needed to elucidate its precise mechanisms.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares N-(2-{[(4-Chlorophenoxy)acetyl]amino}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide with analogous molecules, emphasizing structural variations, substituent effects, and available biological
Key Observations :
Piperazine-sulfonyl groups (as in ) may confer stronger receptor-binding affinity due to hydrogen-bonding capabilities, reflected in its reported IC₅₀ of 81.8 µM against viral targets.
Core Structure Variations :
- Pyrrolidine-3-carboxamide cores (target compound and ) are conformationally constrained, favoring selective interactions with enzymes or receptors.
- Dihydropyridine () and pyridine () cores exhibit distinct electronic profiles, influencing redox properties and metabolic stability.
Synthetic Efficiency :
- Microwave-assisted synthesis (e.g., ) achieves higher yields (>90%) and shorter reaction times (15 minutes) compared to conventional methods, highlighting scalability advantages for the target compound.
Biological Activity
N-(2-{[(4-chlorophenoxy)acetyl]amino}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article delves into the synthesis, biological activity, and structure-activity relationships (SAR) of this compound, drawing on diverse research findings.
Synthesis
The compound can be synthesized through various chemical reactions involving 4-chlorophenoxyacetyl derivatives and pyrrolidine frameworks. The synthesis typically involves the formation of an amide bond followed by cyclization to yield the desired pyrrolidine structure.
Anticancer Activity
Recent studies have demonstrated that derivatives of 5-oxopyrrolidine, including the target compound, exhibit significant anticancer properties. For instance, a study evaluated the efficacy of several 5-oxopyrrolidine derivatives against A549 human lung adenocarcinoma cells. The results indicated that compounds with specific substitutions on the phenyl ring showed enhanced cytotoxicity compared to others, with some reducing cell viability to as low as 61% at a concentration of 100 µM .
Table 1: Anticancer Activity of Selected 5-Oxopyrrolidine Derivatives
| Compound | Cell Line | Viability (%) | Notes |
|---|---|---|---|
| Compound 6 | A549 | 64 | Enhanced activity with 4-chlorophenyl substitution |
| Compound 8 | A549 | 66 | Most potent activity observed |
| Compound 21 | A549 | <50 | Selective against multidrug-resistant strains |
The structure-activity relationship analysis indicated that modifications such as the introduction of electron-donating groups significantly improved anticancer efficacy while maintaining lower toxicity towards non-cancerous cells .
Antimicrobial Activity
The antimicrobial properties of this compound were also assessed against multidrug-resistant pathogens. Notably, compounds derived from the same scaffold exhibited activity against resistant strains of Staphylococcus aureus and other Gram-positive bacteria. The presence of specific substituents was critical in enhancing antibacterial potency .
Table 2: Antimicrobial Activity Against Resistant Strains
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound 18 | Staphylococcus aureus (MRSA) | <16 µg/mL |
| Compound 22 | Klebsiella pneumoniae | <32 µg/mL |
The findings suggest that the incorporation of hydrophobic groups enhances membrane permeability, contributing to increased antimicrobial efficacy .
Case Studies
In a clinical context, compounds similar to N-(2-{[(4-chlorophenoxy)acetyl]amino}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide have been investigated for their potential in treating various cancers and infections. For example, a study highlighted the effectiveness of related compounds in preclinical models of lung cancer, showcasing their ability to inhibit tumor growth in vivo while sparing normal tissues from significant toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
